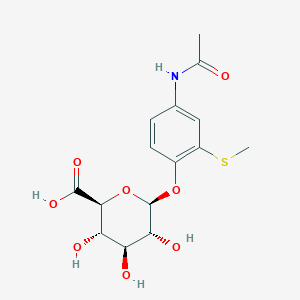

3-Thiomethylparacetamol glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

78180-86-6 |

|---|---|

Molecular Formula |

C15H19NO8S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methylsulfanylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO8S/c1-6(17)16-7-3-4-8(9(5-7)25-2)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |

InChI Key |

HMZJUIVYCLFXAK-DKBOKBLXSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)SC |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)SC |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)SC |

Synonyms |

3-thiomethylacetaminophen glucuronide 3-thiomethylparacetamol glucuronide 3-TMAG |

Origin of Product |

United States |

Elucidation of Metabolic Formation Pathways

Initial Hepatic Biotransformation of the Parent Xenobiotic

Paracetamol undergoes extensive metabolism in the liver, with the majority of a therapeutic dose being conjugated with glucuronic acid and sulfate (B86663). nih.govresearchgate.net These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, produce water-soluble metabolites that are readily excreted in the urine. youtube.com This process is a primary detoxification mechanism, rendering the drug pharmacologically inactive and facilitating its elimination from the body. researchgate.net

The main pathways of paracetamol metabolism at therapeutic concentrations are summarized below:

| Metabolic Pathway | Percentage of Metabolism (Therapeutic Dose) | Key Enzymes |

| Glucuronidation | ~50-60% | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | ~30-35% | Sulfotransferases (SULTs) |

| Oxidation | ~5-10% | Cytochrome P450 enzymes |

Generation of the Reactive Electrophilic Intermediate: N-acetyl-p-benzoquinone imine (NAPQI)

A minor fraction of paracetamol is metabolized by the cytochrome P450 (CYP) enzyme system, primarily through the action of CYP2E1, CYP1A2, and to a lesser extent, CYP3A4. nih.gov This oxidative pathway leads to the formation of a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.net Under normal therapeutic conditions, the small amount of NAPQI produced is rapidly detoxified.

Glutathione (B108866) Conjugation and the Mercapturic Acid Pathway Sequence

The primary mechanism for detoxifying NAPQI is through conjugation with the endogenous antioxidant, glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation reaction forms 3-(glutathion-S-yl)paracetamol. This initial conjugate is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety by enzymes such as γ-glutamyltransferase and dipeptidases, resulting in the formation of the cysteine conjugate, 3-(cystein-S-yl)paracetamol. nih.gov Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to form the mercapturic acid conjugate (paracetamol-cysteine), which is then excreted in the urine. researchgate.net

The Thiomethyl Shunt Pathway: Formation of 3-Thiomethylparacetamol

An alternative, minor metabolic route for the paracetamol-cysteine conjugate is the thiomethyl shunt pathway. researchgate.netnih.gov This pathway leads to the formation of 3-thiomethylparacetamol. The initial and rate-limiting step of this shunt is the cleavage of the cysteine conjugate by the enzyme cysteine S-conjugate β-lyase (C-S lyase). nih.govnih.gov This enzymatic action removes the alanine (B10760859) group from the cysteine residue, producing a reactive thiol intermediate, 3-thio-paracetamol. Subsequently, this intermediate undergoes S-methylation, a reaction catalyzed by a thiomethyltransferase, which transfers a methyl group, often from S-adenosyl methionine, to the sulfur atom, yielding the more stable metabolite, 3-thiomethylparacetamol. researchgate.net This biotransformation has been observed to occur in rodents, where the glutathione-derived conjugates are excreted into the intestine via the bile and undergo transformation by the gut microbiota, which possess cysteine S-conjugate β-lyase activity. researchgate.net

Glucuronidation of 3-Thiomethylparacetamol

The final step in the formation of the titular compound is the glucuronidation of 3-thiomethylparacetamol. This is a phase II metabolic reaction that involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of 3-thiomethylparacetamol. This reaction is catalyzed by a member of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov The addition of the highly polar glucuronic acid group significantly increases the water solubility of the molecule, facilitating its excretion from the body, primarily via the urine. While the specific human UGT isoforms responsible for the glucuronidation of 3-thiomethylparacetamol have not been definitively identified, the UGT1A and UGT2B families are known to be the primary enzymes involved in the glucuronidation of a wide array of xenobiotics. nih.govebmconsult.com

Enzymology and Molecular Mechanisms of Conjugation

Role of Cytochrome P450 Enzymes in Phase I Oxidation

The initial and rate-limiting step in this specific metabolic route is the Phase I oxidation of paracetamol, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. wikipedia.orgresearchgate.netnih.gov This oxidative process does not directly add a thiomethyl group but instead generates a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgnih.govnih.gov

Several CYP isoforms have been identified as being responsible for the bioactivation of paracetamol to NAPQI. The primary enzymes involved are:

CYP2E1 : This isoform is a key player, particularly at higher concentrations of paracetamol. nih.gov

CYP1A2 : Also contributes significantly to NAPQI formation. nih.gov

CYP3A4 : Plays a role in the oxidation of paracetamol. nih.gov

These enzymes catalyze the oxidation of the paracetamol molecule, leading to the formation of the toxic NAPQI metabolite, which is the precursor for the subsequent conjugation steps. wikipedia.orgresearchgate.nettaylorandfrancis.com

Table 1: Major Cytochrome P450 Isoforms in Paracetamol Oxidation

| Enzyme | Role in NAPQI Formation |

|---|---|

| CYP2E1 | Predominant at high paracetamol concentrations nih.gov |

| CYP1A2 | Significant contributor to NAPQI formation nih.gov |

| CYP3A4 | Involved in the oxidative metabolism nih.gov |

Glutathione (B108866) S-Transferases (GSTs) in Covalent Adduction

Once formed, the reactive NAPQI intermediate is rapidly detoxified through covalent conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). wikipedia.org This crucial Phase II reaction is catalyzed by the Glutathione S-transferase (GST) family of enzymes. The reaction involves the nucleophilic attack of the sulfhydryl group of glutathione on the electrophilic NAPQI molecule, forming a stable, non-toxic conjugate, 3-(glutathion-S-yl)-acetaminophen. nih.gov This step is fundamental as it introduces the sulfur moiety that is essential for the eventual formation of the thiomethyl group.

Enzymes of the Mercapturic Acid Biosynthetic Cascade

The initial glutathione conjugate, 3-(glutathion-S-yl)-acetaminophen, serves as the substrate for the mercapturic acid biosynthetic pathway. This cascade involves a series of enzymatic cleavages that process the glutathione adduct. The key enzymes in this pathway are:

γ-Glutamyltransferase (GGT) : This enzyme initiates the cascade by cleaving the γ-glutamyl residue from the glutathione conjugate.

Dipeptidases : These enzymes then remove the glycine (B1666218) residue, leaving a cysteine conjugate, 3-(S-cysteinyl)-acetaminophen.

Cysteine S-conjugate N-Acetyltransferase : In the final step of the classic mercapturic acid pathway, this enzyme acetylates the amino group of the cysteine conjugate to form the corresponding mercapturic acid, which is then excreted. nih.govtaylorandfrancis.com

This cascade is a primary detoxification route, leading to the elimination of the reactive metabolite as cysteine and mercapturic acid conjugates in the urine. wikipedia.orgnih.govnih.gov

Cysteine S-Conjugate β-Lyase in the Generation of Thiomethyl Precursors

A portion of the 3-(S-cysteinyl)-acetaminophen conjugate, formed during the mercapturic acid cascade, can be diverted into an alternative pathway known as the "thiomethyl shunt." This pathway is initiated by the action of Cysteine S-conjugate β-lyase. nih.gov This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate. nih.gov

This cleavage releases the sulfur atom as a reactive thiol, 3-mercapto-paracetamol. This thiol is then susceptible to methylation by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which attach a methyl group to the sulfur atom, yielding 3-thiomethylparacetamol. This intermediate is the direct precursor for the final glucuronidation step. It has been noted that xenobiotics like acetaminophen (B1664979) can be transformed into methylmercaptan metabolites through this mechanism. nih.gov

UDP-Glucuronosyltransferases (UGTs) in Glucuronide Biosynthesis

The final step in the formation of the titular compound is the glucuronidation of the hydroxyl group of 3-thiomethylparacetamol. This is another major Phase II detoxification reaction, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.orgeur.nl These enzymes are primarily located in the endoplasmic reticulum of liver cells. researchgate.net

While the direct glucuronidation of the parent paracetamol molecule is well-characterized, specific studies pinpointing the exact UGT isoforms and kinetic profiles for the glucuronidation of the 3-thiomethylparacetamol metabolite are less common. However, the glucuronidation of paracetamol itself is known to be catalyzed by several UGT isoforms, primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.govresearchgate.nethmdb.ca Given the structural similarity and the presence of the same phenolic hydroxyl group, it is highly probable that these same enzymes are responsible for the conjugation of 3-thiomethylparacetamol.

Kinetic studies on paracetamol glucuronidation by human liver microsomes have demonstrated Michaelis-Menten kinetics. nih.gov Research on individual recombinant UGTs has revealed more complex kinetics for some isoforms, including substrate inhibition for UGT1A6 and UGT2B15, and Hill kinetics for UGT1A1. nih.gov

Table 2: Kinetic Parameters of Major UGT Isoforms in Paracetamol Glucuronidation

| UGT Isoform | Kinetic Model | Apparent Km (mM) |

|---|---|---|

| Human Liver Microsomes | Michaelis-Menten | 7.37 ± 0.99 nih.gov |

| UGT1A1 | Hill Kinetics | N/A nih.gov |

| UGT1A6 | Substrate Inhibition | N/A nih.gov |

| UGT1A9 | Michaelis-Menten | N/A nih.gov |

| UGT2B15 | Substrate Inhibition | N/A nih.gov |

Note: Specific Km values for individual recombinant isoforms vary across studies and conditions. This table reflects the kinetic models observed.

The glucuronidation reaction involves the transfer of a glucuronic acid moiety from the high-energy donor substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the nucleophilic hydroxyl group of the aglycone (in this case, 3-thiomethylparacetamol). wikipedia.orgresearchgate.net The reaction is a bi-substrate process that proceeds via a direct S_N2-like mechanism. researchgate.net An enzymatic base within the UGT active site facilitates the deprotonation of the substrate's hydroxyl group, increasing its nucleophilicity. This activated hydroxyl group then attacks the anomeric C1 carbon of the glucuronic acid moiety of UDPGA, leading to the inversion of the stereochemical configuration at this carbon. This results in the formation of a stable β-D-glucuronide conjugate and the release of uridine diphosphate (B83284) (UDP). researchgate.net The resulting 3-Thiomethylparacetamol glucuronide is significantly more water-soluble, facilitating its excretion from the body. wikipedia.org

Investigative Approaches in in Vitro and Animal Models

Application of Isolated Cellular and Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions, Cultured Hepatocytes)

The formation of 3-Thiomethylparacetamol glucuronide begins with the conversion of paracetamol to its reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), followed by conjugation with glutathione (B108866) (GSH), subsequent enzymatic cleavage, S-methylation, and final glucuronidation. Due to the involvement of enzymes from different cellular locations—cytochrome P450s in the endoplasmic reticulum (microsomal fraction) and glutathione S-transferases and methyltransferases in the cytosol—comprehensive in vitro models are required.

Liver Microsomes : These preparations contain the endoplasmic reticulum-bound enzymes, including cytochrome P450 (CYP) isoforms responsible for generating NAPQI and UDP-glucuronosyltransferases (UGTs) that catalyze the final glucuronidation step. However, microsomes lack the cytosolic enzymes necessary for the intermediate glutathione conjugation and methylation steps. nih.gov Therefore, incubating paracetamol with liver microsomes alone is insufficient to produce this compound.

S9 Fractions : This subcellular fraction is the post-mitochondrial supernatant and contains both microsomes and the cytosolic fraction. nih.govnih.gov As such, S9 fractions possess the enzymatic machinery for both Phase I and most Phase II reactions, including the CYPs, glutathione S-transferases (GSTs), S-methyltransferases, and UGTs. nih.govuni-regensburg.de This makes the S9 fraction a suitable and practical in vitro system for studying the complete metabolic pathway from paracetamol to its thiomethylated glucuronide conjugate under one experimental setup, provided all necessary co-factors (e.g., NADPH, UDPGA, GSH, S-adenosylmethionine) are supplied. nih.gov

Cultured Hepatocytes : As intact cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and co-factors in their natural cellular arrangement. nih.gov They can perform the entire sequence of reactions, from NAPQI formation and GSH conjugation in the cytosol to the final glucuronidation step in the endoplasmic reticulum, making them the most physiologically relevant model for investigating the formation of this compound.

| In Vitro System | Enzymes Present | Suitability for Pathway | Rationale |

|---|---|---|---|

| Liver Microsomes | CYPs, UGTs | Partial | Lacks cytosolic enzymes (e.g., GSTs, S-methyltransferases) required for intermediate steps. Can perform the final glucuronidation step if 3-Thiomethylparacetamol is provided as the substrate. |

| Liver S9 Fraction | CYPs, UGTs, GSTs, S-methyltransferases | High | Contains both microsomal and cytosolic enzymes necessary for the complete multi-step pathway. nih.govnih.gov |

| Cultured Hepatocytes | Complete set of Phase I and II enzymes and co-factors | Very High | Most physiologically relevant model, containing all necessary components in their natural cellular environment. nih.gov |

Utilization of Recombinant Enzyme Systems for Mechanistic Characterization

To dissect the specific enzymes responsible for each step of the metabolic pathway, recombinant enzymes expressed in cell lines are used. While the complete enzymatic pathway for this compound has not been fully elucidated with this method, the classes of enzymes involved are well-established from the broader understanding of paracetamol metabolism.

Cytochrome P450 (CYP) Isoforms : Recombinant CYPs, particularly CYP2E1, CYP1A2, and CYP3A4, have been used to confirm their role in the initial oxidation of paracetamol to the reactive NAPQI intermediate. nih.gov

Glutathione S-Transferases (GSTs) : The subsequent detoxification of NAPQI is catalyzed by GSTs, which conjugate it with glutathione. nih.gov

S-Methyltransferases : After cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, the resulting cysteine conjugate is a substrate for S-methylation. This step requires a methyltransferase and the co-factor S-adenosylmethionine (SAMe) as the methyl group donor. karger.com

UDP-Glucuronosyltransferases (UGTs) : The final step is the conjugation of the hydroxyl group of 3-Thiomethylparacetamol with glucuronic acid. This reaction is catalyzed by UGTs. While specific UGT isoforms have been identified for the direct glucuronidation of paracetamol itself, the specific isoform(s) responsible for glucuronidating the 3-thiomethyl metabolite have not been definitively characterized. nih.govresearchgate.net Studies with various UGT substrates suggest that multiple isoforms could potentially be involved. researchgate.net

Comparative Metabolic Studies in Animal Models (e.g., Rodent Species-Specific Metabolic Differences)

Animal models are crucial for understanding the in vivo relevance of metabolic pathways. The 3-thiomethyl metabolites of paracetamol were first identified in rodent models.

Presence in Rodent Species : this compound has been identified as a urinary metabolite of paracetamol in both rats and mice. nih.gov The amount of this metabolite, along with its sulfated counterpart, was found to increase proportionally with the dose of paracetamol administered. nih.gov

Species-Specific Differences : While methods have been developed to quantify the major paracetamol metabolites in the urine and plasma of both rats and mice, specific quantitative comparisons of this compound levels between these species are not extensively detailed in the literature. researchgate.netucl.ac.uknih.gov Such differences in metabolic profiles are common among species due to variations in the expression and activity of drug-metabolizing enzymes. tandfonline.com The pathway was long considered a rodent-specific "thiomethyl shunt," but recent high-resolution mass spectrometry has also identified these thiomethyl metabolites, including the glucuronide conjugate, in human urine, suggesting the pathway is relevant across species, even if the quantitative flux differs. chemrxiv.org

Influence of Exogenous and Endogenous Factors on Metabolic Flux (e.g., Sulfur Amino Acid Availability)

The formation of this compound is highly dependent on the availability of key endogenous substrates, particularly those derived from sulfur-containing amino acids.

Sulfur Amino Acid Availability : The amino acids cysteine and methionine are critical for paracetamol detoxification. Cysteine is a direct precursor for glutathione (GSH), which is the essential co-substrate for the first step in this metabolic pathway—the GST-mediated conjugation of NAPQI. nih.govnih.gov Methionine serves as a precursor to cysteine and also to S-adenosylmethionine (SAMe), the universal methyl donor required for the S-methylation step. karger.comnih.govnih.gov

Contribution of Gut Microbiota to Metabolite Transformation and Recycling (e.g., Role of β-Glucuronidase Activity)

The gut microbiota plays a significant role in the metabolism and disposition of many drugs and their metabolites through a process known as enterohepatic circulation.

Enterohepatic Circulation of Paracetamol Metabolites : Paracetamol's major glucuronide conjugate is known to be excreted into the bile, where it can travel to the intestine. nih.govresearchgate.net In the gut, bacterial enzymes, notably β-glucuronidases, can hydrolyze the glucuronide moiety, releasing the aglycone (the parent drug or metabolite) to be reabsorbed into circulation. nih.govmicroba.comptbreports.org

Role of β-Glucuronidase : The gut microbiome possesses a vast arsenal (B13267) of β-glucuronidase enzymes capable of cleaving glucuronide conjugates. scispace.complos.org This deconjugation is a critical step in the recycling of many compounds. While the primary glucuronide of paracetamol is a known substrate, it has not been specifically demonstrated whether this compound is also hydrolyzed by these bacterial enzymes. nih.govmicroba.com

Hypothesized Recycling : Given its structure as a glucuronide conjugate, it is plausible that this compound could be a substrate for microbial β-glucuronidases. If deconjugated in the intestine, the resulting 3-Thiomethylparacetamol could be reabsorbed. Interestingly, some research postulates that the formation of thiomethyl metabolites occurs after the enterohepatic circulation of upstream glutathione-pathway conjugates, suggesting a complex interplay between hepatic metabolism and microbial activity in the gut. chemrxiv.orgptbreports.org However, direct evidence for the specific transformation and recycling of this compound by gut microbiota remains an area for further investigation.

Analytical Strategies for Metabolite Characterization and Pathway Elucidation

Chromatographic Separation Techniques for Metabolite Profiling

The separation of 3-Thiomethylparacetamol glucuronide from a complex mixture of endogenous compounds and other drug metabolites in biological samples is primarily achieved through advanced liquid chromatography techniques. Ultra-high performance liquid chromatography (UHPLC) is a widely adopted method due to its high resolution, sensitivity, and rapid analysis times.

In a notable study identifying paracetamol metabolites in human urine and plasma, a UHPLC system coupled to a high-resolution mass spectrometer was utilized. dtu.dk The chromatographic separation was performed on a reversed-phase column, a common choice for retaining and separating polar and non-polar analytes. The use of a gradient elution, where the mobile phase composition is altered during the analytical run, is crucial for effectively separating metabolites with a wide range of polarities. A typical mobile phase consists of an aqueous component, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol.

The following table outlines typical parameters for the UHPLC separation of paracetamol metabolites, including this compound, as described in the literature. dtu.dk

| Parameter | Value/Description |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A programmed gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | Optimized for the specific column dimensions (e.g., 0.3-0.6 mL/min) |

| Injection Volume | Typically in the range of 1-10 µL |

| Column Temperature | Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility |

The retention time of this compound under specific chromatographic conditions is a key identifier, distinguishing it from other paracetamol metabolites such as the parent drug, its direct glucuronide and sulfate (B86663) conjugates, and cysteine and mercapturic acid conjugates. dtu.dk

Mass Spectrometry Approaches for Structural Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of drug metabolites. Its high sensitivity and specificity allow for the confident identification of compounds even at low concentrations.

High-Resolution Mass Spectrometry (HRMS) , often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of ions. This capability is critical for determining the elemental composition of a metabolite. For this compound (C₁₅H₁₉NO₈S), the theoretical exact mass can be calculated and compared to the experimentally measured mass with a very low margin of error, typically within a few parts per million (ppm). nih.gov This high mass accuracy is a powerful tool for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) , also known as MS², is employed for structural confirmation. In this technique, the precursor ion corresponding to the mass of this compound is isolated and then fragmented by collision-induced dissociation (CID). youtube.comnih.gov The resulting fragment ions produce a characteristic pattern, or spectrum, that serves as a structural fingerprint of the molecule. The fragmentation of the glucuronide conjugate would be expected to yield a neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to 3-thiomethylparacetamol. Further fragmentation of this aglycone would provide additional structural information. The interpretation of these fragmentation patterns is a key step in the unequivocal identification of the metabolite. youtube.com

The combination of UHPLC with HRMS/MS provides a robust platform for both the qualitative identification and quantitative analysis of this compound in complex biological matrices.

Enzymatic Hydrolysis in Sample Preparation and Analytical Workflows

Glucuronide conjugates are often analyzed indirectly by first cleaving the glucuronic acid moiety to yield the parent aglycone. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. covachem.com This enzyme specifically catalyzes the hydrolysis of β-D-glucopyranosiduronic acid residues from the aglycone. covachem.comsigmaaldrich.com

The general reaction is as follows: this compound + H₂O --(β-glucuronidase)--> 3-Thiomethylparacetamol + Glucuronic Acid

This approach can be advantageous for several reasons. The aglycone may have better chromatographic properties or be more amenable to certain detection techniques. Furthermore, analytical reference standards for the aglycone are often more readily available than those for the glucuronide conjugate.

The efficiency of enzymatic hydrolysis is dependent on several factors that must be optimized for reliable quantification: sigmaaldrich.comnorlab.com

| Factor | Influence on Hydrolysis |

| Enzyme Source | Enzymes from different sources (e.g., Helix pomatia, Escherichia coli, abalone) exhibit varying activities and optimal conditions. norlab.comsigmaaldrich.com |

| pH | The pH of the reaction buffer must be optimized for the specific enzyme used, typically in the range of 5.0 to 6.8. sigmaaldrich.com |

| Temperature | Incubation temperature affects the rate of the enzymatic reaction, with optimal temperatures often between 37°C and 60°C. norlab.comsigmaaldrich.com |

| Incubation Time | Sufficient time must be allowed for the complete hydrolysis of the conjugate. |

| Enzyme Concentration | An adequate concentration of the enzyme is necessary to ensure complete and timely hydrolysis. |

It is important to note that while enzymatic hydrolysis is a powerful tool, direct analysis of the intact glucuronide is often preferred to maintain the specificity of the measurement and to avoid potential issues with incomplete hydrolysis or degradation of the aglycone.

Advanced Methodologies for Enhanced Detection and Specificity

While LC-MS is the predominant technique for the analysis of this compound, other advanced methodologies can be employed to enhance detection and specificity.

Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical characteristics. For example, silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, can increase the volatility and thermal stability of a compound, making it more suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Although LC-MS is more common for glucuronide analysis, derivatization could potentially be used to enhance ionization efficiency in certain MS applications or to introduce a specific tag for targeted detection.

The development of highly selective sample preparation techniques, such as immunoaffinity chromatography, which uses antibodies that specifically bind to the target analyte, could also be considered for the highly specific extraction of this compound from complex samples.

Computational Chemistry and Molecular Modeling for Metabolic Pathway Prediction and Elucidation

Computational tools are increasingly being used to predict the metabolic fate of drugs and to aid in the identification of their metabolites. dtu.dk Software programs can simulate the enzymatic reactions that occur in the body, predicting the structures of potential metabolites.

For instance, computational models of paracetamol metabolism can help to elucidate the formation of various metabolites, including those arising from the bioactivation of paracetamol to N-acetyl-p-benzoquinone imine (NAPQI) and its subsequent conjugation with glutathione (B108866). Current time information in Madison County, US.nih.gov The formation of 3-Thiomethylparacetamol is part of a "thiomethyl shunt" pathway. Computational tools like BioTransformer can predict the metabolic transformations that a drug molecule is likely to undergo. dtu.dk

Furthermore, computational chemistry can be used to predict the mass spectral fragmentation patterns of a proposed metabolite structure. dtu.dk These predicted spectra can then be compared with experimentally obtained MS/MS data to increase the confidence in the identification of a metabolite like this compound, especially when an authentic analytical standard is not available.

Q & A

Q. How can 3-thiomethylparacetamol glucuronide be identified and quantified in biological samples?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for glucuronide detection, as validated for similar metabolites like morphine glucuronides . Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For identification, compare retention times and fragmentation patterns with synthesized reference standards, as demonstrated in the characterization of thiomethyl metabolites of acetaminophen .

Q. What metabolic pathways lead to the formation of this compound?

Methodological Answer: Investigate phase II metabolism using in vitro hepatocyte or microsomal assays. Monitor conjugation via UDP-glucuronosyltransferase (UGT) isoforms, supplemented with glutathione depletion studies to assess competing metabolic pathways. Reference the synthesis and detection of thiomethyl metabolites in dogs and humans, which confirmed glucuronidation as a key pathway .

Q. What experimental models are suitable for studying this compound’s pharmacokinetics?

Methodological Answer: Employ rodent models (e.g., Sprague-Dawley rats) with induced hepatopathies to simulate altered metabolism . Collect serial blood/urine samples over 24–72 hours and apply non-compartmental analysis to calculate AUC, Cmax, and half-life. For human extrapolation, use population pharmacokinetic modeling, ensuring correction for urinary creatinine to reduce inter-individual variability .

Advanced Research Questions

Q. How can contradictory data on glucuronide levels in different experimental conditions be resolved?

Methodological Answer: Address discrepancies (e.g., tissue vs. plasma glucuronide concentrations) by standardizing sampling protocols (e.g., bile cannulation for hepatobiliary excretion studies) . Validate assays across matrices (plasma, liver, bile) to account for compartment-specific differences. Statistically adjust for confounding factors like anemia, which may artificially reduce hepatic glucuronide content .

Q. What strategies optimize study design for investigating glucuronide transport mechanisms?

Methodological Answer: Use polarized cell lines (e.g., MDCK-II overexpressing MRP2) to study canalicular transport . For in vivo validation, employ genetic knockout models (e.g., MRP2-deficient rats) or pharmacological inhibitors. Measure ATP-dependent uptake in canalicular membrane vesicles (CMVs) to distinguish passive diffusion from active transport .

Q. How do in vitro and in vivo models differ in assessing this compound’s hepatotoxic potential?

Methodological Answer: Compare in vitro cytotoxicity (e.g., HepG2 cell viability assays) with in vivo biomarker profiles (e.g., serum ALT, bilirubin glucuronide). Note that in vitro systems may underestimate toxicity due to lack of biliary excretion pathways, necessitating complementary perfused liver models .

Q. What advanced analytical techniques improve sensitivity for low-abundance glucuronide metabolites?

Methodological Answer: Implement high-resolution mass spectrometry (HRMS) or LC-isotope ratio MS (LC-IRMS) to distinguish endogenous glucuronides from exogenous sources . For urine, perform enzymatic hydrolysis (β-glucuronidase) followed by derivatization to enhance detectability .

Q. How can glucuronide levels be correlated with clinical outcomes like hepatotoxicity?

Methodological Answer: Conduct longitudinal studies measuring plasma glucuronide concentrations alongside liver function tests (e.g., ALT, bilirubin). Use multivariate regression to adjust for covariates like UGT polymorphisms. Reference studies linking bilirubin glucuronide dynamics to hepatocyte recovery in fatty liver disease .

Tables for Key Methodological Considerations

Key Research Gaps and Recommendations

- CYP Phenotyping : Pre-screen subjects for CYP2E1/3A4 activity to clarify metabolic variability in human studies .

- Biomarker Integration : Explore this compound as a biomarker for acetaminophen-induced liver injury using targeted proteomics .

- Transporter Redundancy : Investigate non-MRP2 transporters (e.g., BCRP) via siRNA knockdown in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.